N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N7O/c1-13-23-17(12-18(24-13)28-6-2-5-22-28)26-7-9-27(10-8-26)19(29)25-16-4-3-14(20)11-15(16)21/h2-6,11-12H,7-10H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEPATXKPKIOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, identified by CAS number 1171835-94-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and data.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₂N₇O |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1171835-94-1 |
The compound features a piperazine core substituted with a difluorophenyl group and a pyrimidine ring containing a pyrazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.
Key Findings:
- Inhibition of Cell Proliferation: In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC₅₀ values were reported to be in the micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action: Molecular docking studies suggest that the compound binds to key proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. Specifically, it has been shown to interact with proteins involved in the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell survival and proliferation .
- Case Study: A recent study highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, further supporting its potential as an anticancer agent .
Other Biological Activities
Apart from its anticancer properties, preliminary investigations suggest that this compound may possess other pharmacological effects:
- Anti-inflammatory Effects: Some studies have indicated that similar compounds with pyrimidine and piperazine structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity: There is emerging evidence suggesting that derivatives of this compound may also exhibit antimicrobial activity against various pathogens, although further research is needed to elucidate these effects fully .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C19H19F2N7O
- Molecular Weight : 399.406 g/mol
- CAS Number : Not specified in the search results.
Anticancer Applications
Recent studies have highlighted the anticancer potential of this compound through its structural similarities with other pyrazole derivatives known for their efficacy against various cancer cell lines.
Case Studies and Research Findings
- A study published in ACS Omega demonstrated that compounds with similar pyrazole structures exhibited significant anticancer activity against several human cancer cell lines, including OVCAR-8 and NCI-H40, with growth inhibition percentages exceeding 85% .
- The mechanism of action often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for further development as anticancer agents.
Data Table: Anticancer Activity
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Anti-inflammatory Applications
The compound's design allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Research Insights
- In vitro studies have shown that similar pyrazole derivatives can effectively inhibit COX-2, suggesting a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .
- Such properties make it a candidate for developing new anti-inflammatory therapies that are safer and more effective.
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its biological activity.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing the compound's biological profile. For instance:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives to create the pyrazole structure.
- Pyrimidine Incorporation : Employing nucleophilic substitution reactions to attach pyrimidine moieties.
- Final Coupling : The piperazine ring is introduced through coupling reactions to yield the final product.
Structure Activity Relationship Analysis
The presence of difluorophenyl and pyrazole groups has been linked to improved binding affinity at target sites, enhancing both anticancer and anti-inflammatory activities. This relationship underscores the importance of molecular modifications in drug design.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Piperazine nitrogen in similar compounds can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a common method for modifying piperazine derivatives to enhance their biological activity.
Amide Coupling Reactions
Amide coupling reactions are crucial for forming carboxamide linkages, such as in the case of N-(2,4-difluorophenyl)-4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide. These reactions typically involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) to facilitate the reaction between a carboxylic acid and an amine .
Potential Chemical Reactions
Given the structure of this compound, several potential chemical reactions can be considered:
-
Hydrolysis : The carboxamide group could undergo hydrolysis to form a carboxylic acid, potentially altering its biological activity.
-
Nucleophilic Substitution : The piperazine nitrogen could be substituted with different nucleophiles to modify the compound's properties.
-
Reduction : The difluorophenyl group might undergo reduction reactions, although this is less common due to the stability of fluorine substituents.
Data Table: Chemical Reactions and Conditions
| Reaction Type | Conditions | Reagents | Expected Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Mild conditions, solvent like DMF or DCM | Nucleophile (e.g., amine), base (e.g., triethylamine) | Introduction of new functional group |
| Amide Coupling | 0°C to room temperature, solvent like DMF or DCM | EDCI, HOBT, amine | Formation of carboxamide linkage |
| Hydrolysis | Aqueous conditions, heat | Water, acid or base catalyst | Conversion to carboxylic acid |
Research Findings and Implications
Research on compounds with similar structures suggests that modifications to the piperazine ring or the pyrimidine/pyrazole moieties can significantly affect biological activity. For instance, altering the substituents on the pyrimidine ring can influence its interaction with biological targets . The difluorophenyl group may contribute to the compound's lipophilicity and ability to interact with certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity: Fluorine substitution on the phenyl ring (e.g., 2,4-difluoro in the target compound vs. 3-fluoro or 4-fluoro in A2/A3) can significantly alter lipophilicity and binding interactions. For instance, fluorinated analogs in antifungal studies (e.g., ) showed enhanced activity compared to non-fluorinated counterparts due to improved membrane permeability . The pyrimidine-pyrazole moiety in the target compound introduces a rigid, aromatic system, which may enhance π-π stacking interactions in biological targets compared to quinazolinone or pyrrolidine-based analogs .
The absence of a quinazolinone or triazole ring in the target compound may reduce hydrogen-bonding capacity relative to A2/A3 or fluconazole derivatives, respectively .
Synthetic Accessibility :
- Yields for fluorinated carboxamides (e.g., A2: 52.2%; A3: 57.3%) are moderate, reflecting challenges in introducing electron-withdrawing groups like fluorine during synthesis .
- The pyrimidine-pyrazole scaffold in the target compound likely requires multi-step functionalization, similar to the pyridinyl-triazole systems in .
Research Findings and Implications
- Conformational Analysis : Piperazine rings in carboxamide derivatives (e.g., ) adopt chair conformations, which may stabilize interactions with hydrophobic enzyme pockets. The target compound’s pyrimidine-pyrazole substituents could further rigidify the structure, enhancing target selectivity .
- The target compound’s dual fluorine atoms balance lipophilicity and electronic effects, a strategy validated in optimized drug candidates .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing the piperazine-carboxamide core of this compound?
- Methodology : The piperazine ring can be synthesized via cyclization of 1,2-diamine derivatives with carbonyl sources. For example, in related piperazine-carbothioamide compounds, ethylenediamine reacts with dihaloalkanes under basic conditions to form the ring . For the carboxamide moiety, coupling reactions (e.g., using benzoyl chlorides with amines) in aprotic solvents like acetonitrile or dichloromethane (DCM) are effective. Catalytic bases like K₂CO₃ or N,N-diisopropylethylamine (DIPEA) are often used to drive the reaction .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize reflux time (4–5 hours) to maximize yield .
Q. How can structural confirmation of the compound be achieved post-synthesis?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolves atomic-level geometry, as demonstrated for similar piperazine-carboxamide derivatives (e.g., R-factor = 0.058 in crystallographic studies) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing pyrimidine C-H environments at δ 8.3–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z for C₂₂H₂₀F₂N₆O: ~446.16) .
Q. What are the critical stability factors for this compound under laboratory storage conditions?
- Stability Profile : Piperazine derivatives are hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid aqueous solvents unless lyophilized .
- Degradation Pathways : Monitor for hydrolysis of the carboxamide group via HPLC; use stabilizers like ascorbic acid in buffered solutions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against kinase targets?
- In Silico Approaches :
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., tyrosine kinases). The pyrimidine and pyrazole groups may form hydrogen bonds with catalytic lysine residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., difluorophenyl) with inhibitory potency using descriptors like LogP and polar surface area .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural ambiguity?
- Case Study : If NMR suggests axial symmetry in the piperazine ring but X-ray shows chair conformation, perform variable-temperature NMR to assess dynamic exchange. Computational relaxation matrix analysis (e.g., using SHIFTX2) can reconcile discrepancies .
- Advanced Techniques : Use 2D NOESY to detect through-space interactions between the pyrazole and pyrimidine moieties .
Q. What strategies optimize selectivity in biological assays to avoid off-target effects?
- Experimental Design :
- Counter-screening : Test against structurally related enzymes (e.g., FAAH vs. COX-2) at 10 µM to identify cross-reactivity .
- Proteome-wide profiling : Use affinity-based chemoproteomics with immobilized compound analogs to map off-target binding .
- Data Interpretation : Apply cheminformatics tools (e.g., SEAware) to predict promiscuity based on pharmacophore similarity .
Comparative Analysis of Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
